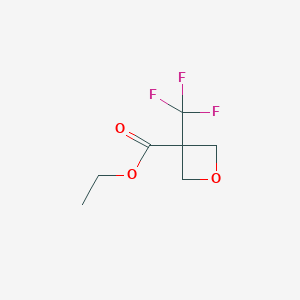
Ethyl 3-(trifluoromethyl)oxetane-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(trifluoromethyl)oxetane-3-carboxylate is a compound that belongs to the oxetane family, characterized by a four-membered ring containing an oxygen atom. This compound is of significant interest in medicinal chemistry and organic synthesis due to its unique structural features and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(trifluoromethyl)oxetane-3-carboxylate typically involves the formation of the oxetane ring through epoxide opening with trimethyloxosulfonium ylide . The reaction conditions often include the use of sodium hydride (NaH) in dimethyl sulfoxide (DMSO) at elevated temperatures (70-110°C) to achieve good yields . Another method involves the use of vinyl sulfonium ions in the presence of a photocatalyst and a base under blue LED light irradiation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthetic routes, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques may be employed to enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(trifluoromethyl)oxetane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can yield different functionalized oxetanes.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and bromine (Br2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) and dimethyl sulfoxonium methylide are employed.
Major Products
The major products formed from these reactions include various functionalized oxetanes, tetrahydrofurans (THFs), and other ring-expanded derivatives .
Aplicaciones Científicas De Investigación
Ethyl 3-(trifluoromethyl)oxetane-3-carboxylate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of ethyl 3-(trifluoromethyl)oxetane-3-carboxylate involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets and pathways, influencing biological activity . The compound’s trifluoromethyl group also plays a crucial role in modulating its reactivity and interactions .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-(oxetan-3-ylidene)acetate
- 2-Hydroxymethyloxetane
- 3-(3-Trifluoromethyl)-1H-pyrazole derivatives
Uniqueness
Ethyl 3-(trifluoromethyl)oxetane-3-carboxylate is unique due to its trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity, metabolic stability, and potential bioactivity . This makes it a valuable compound in various fields of research and application.
Propiedades
Fórmula molecular |
C7H9F3O3 |
|---|---|
Peso molecular |
198.14 g/mol |
Nombre IUPAC |
ethyl 3-(trifluoromethyl)oxetane-3-carboxylate |
InChI |
InChI=1S/C7H9F3O3/c1-2-13-5(11)6(3-12-4-6)7(8,9)10/h2-4H2,1H3 |
Clave InChI |
OTTQHVFXZHXDPM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1(COC1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-((5,6-Dichloro-2-methyl-4-nitro-1H-benzo[d]imidazol-1-yl)methyl)phenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12953031.png)
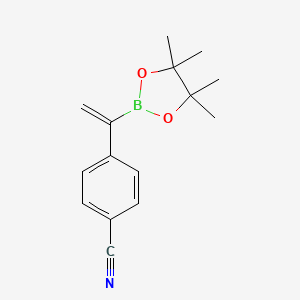
![Benzoic acid, 4-[[[(2R,3S,4R,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-4-cyano-5-(2,2-diMethylpropyl)-2-pyrrolidinyl]carbonyl]aMino]-3-Methoxy-, Methyl ester](/img/structure/B12953038.png)
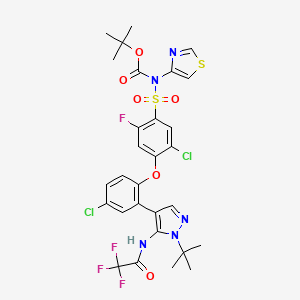
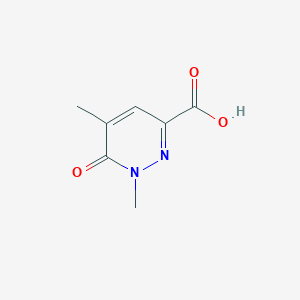
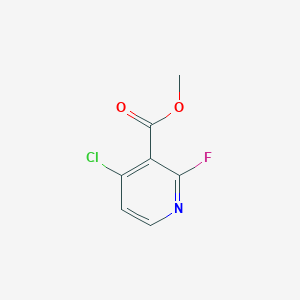
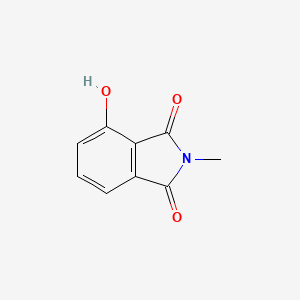
![(5-Methoxybenzo[d]isoxazol-3-yl)methanamine](/img/structure/B12953068.png)
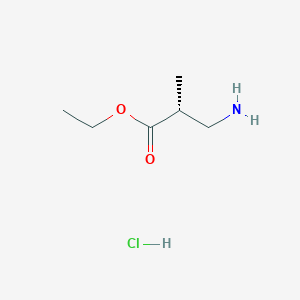

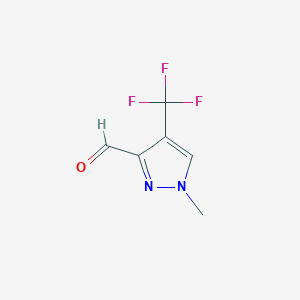


![Trans-[2-(3-fluorophenyl)cyclopropyl]methanamine](/img/structure/B12953105.png)
